4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoicacidhydrochloride
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Overview
Description
4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride is a chemical compound with the molecular formula C10H11F2NO3·HCl It is characterized by the presence of an amino group, a difluoroethoxy group, and a methoxy group attached to a benzoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-hydroxy-3-methoxybenzoic acid.
Introduction of Difluoroethoxy Group: The hydroxyl group is then substituted with a difluoroethoxy group using a suitable difluoromethylating agent under controlled conditions.
Amination: The resulting intermediate is subjected to amination to introduce the amino group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or proteins. The difluoroethoxy group may enhance the compound’s binding affinity and specificity towards its targets, while the amino and methoxy groups can modulate its chemical reactivity and stability. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Amino-1,1-difluoroethoxy)-3-methylbenzoic acid hydrochloride
- 4-(2-Amino-1,1-difluoroethoxy)-3-hydroxybenzoic acid hydrochloride
- 4-(2-Amino-1,1-difluoroethoxy)-3-chlorobenzoic acid hydrochloride
Uniqueness
4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical properties and biological activity. The difluoroethoxy group also imparts distinct characteristics, such as increased lipophilicity and metabolic stability, compared to similar compounds.
This detailed article provides a comprehensive overview of 4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H12ClF2NO4 |
---|---|
Molecular Weight |
283.65 g/mol |
IUPAC Name |
4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C10H11F2NO4.ClH/c1-16-8-4-6(9(14)15)2-3-7(8)17-10(11,12)5-13;/h2-4H,5,13H2,1H3,(H,14,15);1H |
InChI Key |
LUMHFLQTOCTYHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OC(CN)(F)F.Cl |
Origin of Product |
United States |
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